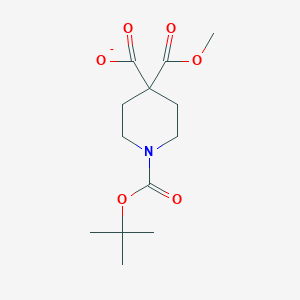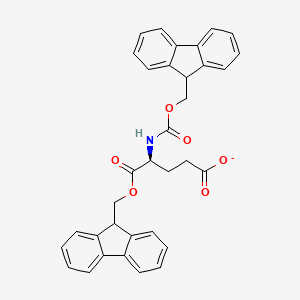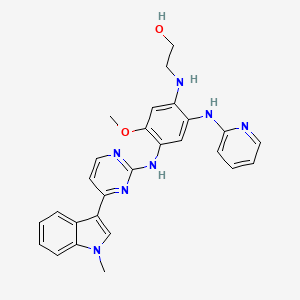
(S)-Tco-peg7-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tco-peg7-NH2 is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of trans-cyclooctene (Tco) conjugated with a polyethylene glycol (PEG) linker and an amine group (NH2). The stereochemistry of the compound is specified by the (S) configuration, which indicates the spatial arrangement of atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tco-peg7-NH2 typically involves several steps, starting with the preparation of the trans-cyclooctene core. This is followed by the attachment of the polyethylene glycol linker and the introduction of the amine group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and purity of the final product.
Preparation of Trans-Cyclooctene Core: The trans-cyclooctene core can be synthesized through a series of cyclization reactions, often involving the use of strong bases and heat to achieve the desired trans configuration.
Attachment of Polyethylene Glycol Linker: The polyethylene glycol linker is typically attached through a nucleophilic substitution reaction, where the hydroxyl group of the PEG reacts with a suitable leaving group on the trans-cyclooctene core.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency, purity, and yield. This often includes the use of large-scale reactors, continuous flow systems, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Tco-peg7-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives or reduce other functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-Tco-peg7-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems, where the PEG linker can enhance solubility and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-Tco-peg7-NH2 involves its ability to interact with various molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the trans-cyclooctene core provides a rigid scaffold that can influence the compound’s binding affinity and specificity. The PEG linker enhances the compound’s solubility and stability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tco-peg7-NH2: The enantiomer of (S)-Tco-peg7-NH2, which has the opposite stereochemistry.
Tco-peg7-OH: A similar compound with a hydroxyl group instead of an amine group.
Tco-peg7-COOH: A derivative with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the amine group also provides additional reactivity and functionality compared to its hydroxyl or carboxylic acid counterparts.
Propriétés
Formule moléculaire |
C25H48N2O9 |
|---|---|
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H48N2O9/c26-8-10-29-12-14-31-16-18-33-20-22-35-23-21-34-19-17-32-15-13-30-11-9-27-25(28)36-24-6-4-2-1-3-5-7-24/h4,6,24H,1-3,5,7-23,26H2,(H,27,28)/b6-4+/t24-/m1/s1 |
Clé InChI |
DMDPBNDIUNYKLX-JIBKAZCMSA-N |
SMILES isomérique |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
SMILES canonique |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




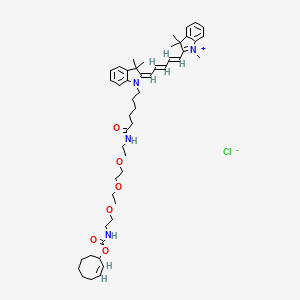
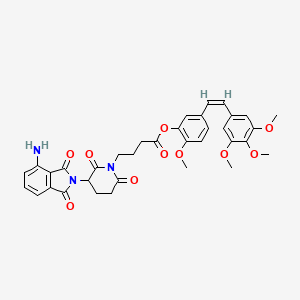

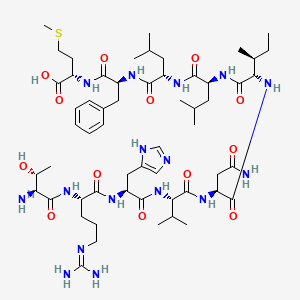
![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
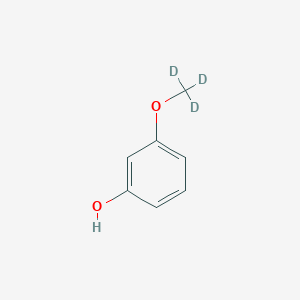

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

